molecular formula C11H17NO2S2 B2699058 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid CAS No. 40107-51-5

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid

Cat. No.: B2699058
CAS No.: 40107-51-5
M. Wt: 259.38
InChI Key: JHUHIEQJCGXEMA-UHFFFAOYSA-N
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Description

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid typically involves the formation of the thiazole ring followed by the attachment of the heptanoic acid chain. One common method involves the reaction of 4-methylthiazole with a suitable heptanoic acid derivative under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methyl-thiazol-2-ylsulfanyl)-heptanoic acid is unique due to its specific structure, which combines a thiazole ring with a heptanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S2/c1-9-8-16-11(12-9)15-7-5-3-2-4-6-10(13)14/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUHIEQJCGXEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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